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Compound of Interest

Compound Name: Didecyiltrisulfane

Cat. No.: B15420975

Disclaimer: Initial research did not yield specific information on the application of
Didecyltrisulfane in food preservation. The following documentation is based on Diallyl
Trisulfide (DATS), a well-researched organosulfur compound found in garlic (Allium sativum),
which serves as a representative example of a trisulfide compound with potential applications
in food preservation.

Application Notes

Diallyl trisulfide (DATS) is a principal bioactive component of garlic essential oil, responsible for
many of its characteristic sensory and biological properties.[1][2] In the context of food
preservation, DATS offers a dual-pronged approach by exhibiting both potent antimicrobial and
antioxidant activities.[2][3][4] Its ability to inhibit the growth of a wide range of foodborne
pathogens and spoilage microorganisms, coupled with its capacity to mitigate oxidative
degradation, makes it a promising natural alternative to synthetic food preservatives.[2][3]
These notes provide an overview of its efficacy and the mechanisms underpinning its
preservative actions.

1.1 Antimicrobial Activity: DATS has demonstrated significant inhibitory effects against various
pathogenic and spoilage bacteria, including Campylobacter jejuni, Escherichia coli,
Staphylococcus aureus, and Salmonella.[1][2][3] The antimicrobial efficacy is generally
attributed to the trisulfide moiety, which is more potent than the corresponding disulfide or
monosulfide analogs.[1] Its mechanism of action involves the disruption of bacterial cell
membrane integrity, leading to shrinkage and lysis.[1][3] Furthermore, DATS can interfere with
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critical cellular processes by downregulating key metabolic and transport systems, such as the
ABC transporter system, thereby reducing the bacteria's ability to cope with environmental
stress.[1]

1.2 Antioxidant Activity: Oxidative processes contribute significantly to food spoilage, leading to
the development of off-flavors, discoloration, and loss of nutritional value. DATS can act as an
antioxidant, helping to preserve food quality.[5] It can scavenge free radicals and may be
particularly effective in high-fat food matrices like processed meats or fried foods, where lipid
peroxidation is a primary concern.[2]

Data Presentation

The following tables summarize the quantitative data on the antimicrobial and antioxidant
efficacy of Diallyl Trisulfide (DATS).

Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against Foodborne
Pathogens

Microorganism Strain MIC (pg/mL) Reference
Campylobacter jejuni 81-176 32 [1]
Campylobacter jejuni Chicken Isolate (1) 64 [1]
Campylobacter jejuni Chicken Isolates (13) <32 [1]
Escherichia coli
ATCC 35159 100
0157:H7
Bacillus cereus ATCC 4342 200
Listeria
ATCC 19111 100
monocytogenes
Staphylococcus
ATCC 15923 100
aureus
Vibrio cholerae ATCC 14101 100
Salmonella enterica ATCC 8326 200
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Table 2: Antioxidant Activity of Diallyl Trisulfide (DATS)

Assay ICso0 Value Conditions Reference
DPPH Radical

] 79.7 £ 0.93 mg/mL - [6]
Scavenging

Note: The reported ICso value is high, suggesting that while DATS has antioxidant properties,
its primary strength in food preservation may lie in its antimicrobial activity. The antioxidant
effect might be more significant in complex food systems or in synergy with other compounds.

[5]
Experimental Protocols
3.1 Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of DATS against a
target bacterium.[7]

3.1.1 Materials:

Diallyl Trisulfide (DATS) stock solution (e.g., in DMSO)

Sterile 96-well microtiter plates

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for aerobes, Wilkins-Chalgren
Anaerobe Broth for anaerobes)

Bacterial inoculum, standardized to a specific cell density (e.g., 5 x 10> CFU/mL)

Microplate reader or visual inspection

3.1.2 Procedure:

Serial Dilution: Add 100 L of sterile broth to all wells of a 96-well plate. Pipette 100 pL of the
DATS stock solution into the first well and mix. Perform a two-fold serial dilution by
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transferring 100 pL from the first well to the second, and so on, across the plate. Discard 100
pL from the last well.

 Inoculation: Add 5 pL of the standardized bacterial inoculum to each well, resulting in a final
concentration of approximately 5 x 10> CFU/mL.

e Controls: Include a positive control (broth with inoculum, no DATS) and a negative control
(broth only). If a solvent like DMSO is used, include a solvent control.

 Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for
aerobes; anaerobic conditions for anaerobes).

e Reading Results: The MIC is defined as the lowest concentration of DATS that completely
inhibits visible growth of the microorganism. This can be assessed visually or by measuring
the optical density (OD) with a microplate reader.

3.2 Protocol for In-Situ Efficacy Study in a Food Matrix (Chicken Meat)

This protocol is adapted from methodologies used to test the efficacy of natural antimicrobials
in meat products.[1][7]

3.2.1 Materials:

« Sterile boneless, skinless chicken breast

o Target pathogenic bacteria (e.g., Campylobacter jejuni)

o DATS solutions at various concentrations (e.g., 1x, 2x, 5x MIC) in a food-grade carrier
» Sterile stomacher bags

» Buffered Peptone Water (BPW)

e Appropriate selective agar plates for bacterial enumeration

 Incubator

3.2.2 Procedure:
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o Sample Preparation: Cut sterilized chicken breast into uniform portions (e.g., 10 g).

 Inoculation: Inoculate each meat sample with a known concentration of the target bacterium
(e.g., 10* CFU/g) and allow it to attach for 30 minutes.

o Treatment: Evenly apply the DATS solutions to the surface of the inoculated meat samples. A
control group should be treated with the carrier solution only.

o Storage: Package the samples and store them under refrigerated conditions (e.g., 4°C) for a
specified period (e.g., 7 days).

e Microbial Analysis: At designated time points (e.g., Day 0, 3, 7), take a meat sample and
place it in a stomacher bag with 90 mL of BPW. Homogenize for 2 minutes.

o Enumeration: Perform serial dilutions of the homogenate and plate onto selective agar.

» Calculation: After incubation, count the colonies and calculate the bacterial load in CFU/g.
Compare the results from the DATS-treated groups to the control group to determine the log
reduction.

3.3 Protocol for Assessment of Antioxidant Activity (DPPH Assay)

This protocol outlines the procedure for evaluating the free radical scavenging activity of DATS
using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]

3.3.1 Materials:

« Diallyl Trisulfide (DATS) solutions of varying concentrations in methanol or ethanol
e DPPH stock solution (e.g., 0.1 mM in methanol)

e Methanol or ethanol

e Spectrophotometer

e 96-well microplate or cuvettes

3.3.2 Procedure:
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Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DATS solution
(e.g., 100 pL) with a volume of the DPPH solution (e.g., 100 uL).

Control/Blank: Prepare a control sample containing the solvent instead of the DATS solution.
A blank should contain only the solvent.

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of the solution at the characteristic wavelength of
DPPH (typically around 517 nm).

Calculation: Calculate the percentage of DPPH radical scavenging activity using the
following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the
sample with DATS.

ICso Determination: Plot the scavenging percentage against the DATS concentration to
determine the ICso value (the concentration required to scavenge 50% of the DPPH
radicals).

Mandatory Visualization
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Experimental Workflow: Antimicrobial Efficacy of DATS
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Proposed Antimicrobial Mechanism of DATS on C. jejuni
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Workflow: Antioxidant Activity (DPPH Assay)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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